Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate
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Overview
Description
Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a chemical compound with a unique structure that combines an imidazo[4,5-b]pyridine core with a lithium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazo[4,5-b]pyridine core.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like iodine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazo[4,5-b]pyridine core can mimic purine structures, allowing it to bind to specific sites and modulate biological pathways . This interaction can lead to various effects, including inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: A core structure similar to lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate, used in medicinal chemistry.
Imidazo[4,5-c]pyridine: Another isomer with different biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various pharmaceutical applications.
Uniqueness
This compound is unique due to the presence of the lithium salt, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
lithium;3-(2-methylpropyl)imidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.Li/c1-7(2)6-14-9-8(4-3-5-12-9)13-10(14)11(15)16;/h3-5,7H,6H2,1-2H3,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDUAVREJWBULW-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)CN1C2=C(C=CC=N2)N=C1C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12LiN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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